4-Methylpicolinimidamide hydrochloride
Overview
Description
4-Methylpicolinimidamide hydrochloride is a chemical compound with the CAS Number: 1179360-90-7 . Its molecular weight is 171.63 and its IUPAC name is 4-methyl-2-pyridinecarboximidamide hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3.ClH/c1-5-2-3-10-6 (4-5)7 (8)9;/h2-4H,1H3, (H3,8,9);1H
. This code provides a detailed description of the molecule’s structure.
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a dry place at room temperature .
Scientific Research Applications
Nitric Oxide Synthase Inhibitors : A study investigated various nitric oxide (NO) synthase inhibitors, including compounds similar to 4-Methylpicolinimidamide hydrochloride, for their affinity and selectivity toward human NO synthase isoenzymes (Boer et al., 2000). This research is significant in understanding how similar compounds interact with key enzymes in human physiology.
Protein Membrane Studies : Quaternary salts of 4-picoline, which are structurally related to this compound, have been used in studies to understand the degree of exposure of membrane proteins. This research helps in understanding how these compounds interact with biological membranes (Shinitzky & Rivnay, 1977).
Antimicrobial Activity : The search for substances with antimicrobial activity among morpholine-containing derivatives, including compounds similar to this compound, has been a focus of research. These studies aim to find new effective antimicrobial drugs (Yeromina et al., 2019).
Biodegradation Studies : Research on the aerobic biodegradation of 4-methylquinoline by a soil bacterium provides insights into the environmental impact and degradation processes of similar compounds. This is vital for understanding the ecological implications of using such chemicals (Sutton et al., 1996).
Synthesis and Pharmacological Properties : The synthesis of compounds structurally related to this compound and their pharmacological properties, such as antihypoxic effects, have been investigated. This research helps in understanding the potential therapeutic applications of these compounds (Ukrainets et al., 2014).
Safety and Hazards
The safety information for 4-Methylpicolinimidamide hydrochloride indicates that it is potentially harmful if swallowed . Precautionary measures include avoiding breathing dust and using protective clothing, eye protection, and face protection . It’s important to handle this compound with care and follow all safety guidelines .
Properties
IUPAC Name |
4-methylpyridine-2-carboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-5-2-3-10-6(4-5)7(8)9;/h2-4H,1H3,(H3,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQWCPOFTQFDGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704280 | |
Record name | 4-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179360-90-7 | |
Record name | 4-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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